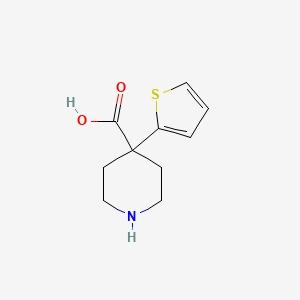

4-(Thiophen-2-yl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 4-(Thiophen-2-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

4-thiophen-2-ylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13) |

InChI Key |

DICQILWQCRHGJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid

[1][2]

Executive Summary

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a specialized heterocyclic building block characterized by a quaternary carbon center at the piperidine 4-position, substituted with both a carboxylic acid and a thiophene ring.[1] It serves as a critical bioisostere for the 4-phenylpiperidine-4-carboxylic acid scaffold, a pharmacophore central to the design of opioid analgesics (e.g., pethidine/meperidine), neurokinin antagonists, and other GPCR ligands. This guide outlines its synthesis via the nitrile-alkylation route, its physicochemical profile as a zwitterionic amino acid, and its strategic utility in drug discovery.

Chemical Identity & Structure

Identification

| Property | Detail |

| Chemical Name | 4-(Thiophen-2-yl)piperidine-4-carboxylic acid |

| CAS Number | 787524-72-5 |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| SMILES | OC(=O)C1(CCNCC1)c1sccc1 |

| Structure Type | Disubstituted Piperidine (Quaternary Amino Acid) |

Structural Analysis & Bioisosterism

The molecule features a quaternary center at C4, creating a rigid 3D orientation of the lipophilic thiophene ring relative to the polar carboxylic acid.

-

Thiophene vs. Phenyl: The thiophene ring is a classic bioisostere for the phenyl group found in isonipecotic acid derivatives.

-

Sterics: Thiophene is slightly smaller (5-membered ring) than phenyl (6-membered), reducing steric clash in tight binding pockets.

-

Electronics: Thiophene is electron-rich (π-excessive) compared to benzene, potentially enhancing cation-π interactions with receptor residues.

-

Metabolism: Thiophene can introduce different metabolic soft spots (S-oxidation) compared to phenyl rings, altering the pharmacokinetic (PK) profile.

-

Synthetic Methodology

The most robust synthesis for 4-aryl-piperidine-4-carboxylic acids involves the construction of the piperidine ring via double alkylation of an aryl-acetonitrile precursor. This method avoids the difficulties of introducing a quaternary center onto a pre-formed piperidine ring.

Primary Route: Bis-Alkylation & Hydrolysis

This protocol utilizes thiophene-2-acetonitrile as the starting material.

Step 1: Construction of the Piperidine Ring

The thiophene-2-acetonitrile is reacted with a bis-electrophile (e.g., N-benzyl-bis(2-chloroethyl)amine) under basic conditions. The methylene group of the acetonitrile is sufficiently acidic to undergo double deprotonation and alkylation, closing the ring to form the 4-cyano-4-(2-thienyl)piperidine intermediate.

Step 2: Nitrile Hydrolysis

The resulting nitrile is hydrolyzed to the carboxylic acid. Critical Note: Unlike phenyl analogs, thiophenes are sensitive to harsh acidic conditions (which can cause polymerization). Therefore, alkaline hydrolysis is the preferred method to preserve the heteroaromatic ring.

Step 3: Deprotection (if N-protected)

If an N-benzyl group was used, it is removed via catalytic hydrogenation (Pd/C) or chloroformate reagents (ACE-Cl) to yield the secondary amine.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via nitrile alkylation, ensuring preservation of the thiophene moiety.

Physicochemical Properties

Understanding the ionization state is crucial for purification and formulation.

| Property | Value (Estimated) | Notes |

| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid proton. |

| pKa (Base) | ~10.5 - 11.0 | Piperidine nitrogen proton. |

| LogP | 0.8 - 1.2 | Lower than phenyl analog due to polarity, but thiophene adds lipophilicity. |

| Solubility | High in H₂O (pH dependent) | Exists as a zwitterion at neutral pH. Soluble in dilute acid/base. |

| Appearance | White to Off-white Solid | High melting point (>250°C) typical of zwitterionic amino acids. |

Handling & Stability[1][2]

-

Zwitterionic Nature: The compound is likely to crystallize as a zwitterion. It may be hygroscopic.

-

Thiophene Sensitivity: Avoid strong oxidizing agents or extremely acidic conditions (e.g., hot conc. H₂SO₄) which could degrade the thiophene ring.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur.

Medicinal Chemistry Applications

Opioid Receptor Ligands

The 4-phenylpiperidine scaffold is the core of the meperidine (pethidine) class of opioids. Substituting the phenyl ring with thiophene is a standard medicinal chemistry tactic to:

-

Modulate Potency: The different electronic distribution of thiophene can alter binding affinity to the μ-opioid receptor.

-

Alter Metabolism: Thiophene analogs often show different metabolic stability profiles, potentially reducing the formation of toxic metabolites (e.g., normeperidine analogs).

Neurokinin & Chemokine Antagonists

4,4-Disubstituted piperidines are privileged structures in antagonists for:

-

NK1 Receptors: Used in anti-emetic and antidepressant research.

-

CCR5 Receptors: Used in HIV entry inhibitor research. The carboxylic acid moiety often serves as a handle for further amide coupling to extend the pharmacophore.

Bioisostere Decision Logic

Figure 2: Strategic rationale for substituting phenyl with thiophene in piperidine scaffolds.

References

-

PubChem Compound Summary. "4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS 787524-72-5)." National Center for Biotechnology Information. Link

-

Synthesis of 4-Arylpiperidines. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids." PMC (NIH). Discusses the nitrile alkylation route for analogous scaffolds. Link

-

Thiophene Bioisosteres. "Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands." National Institutes of Health. Demonstrates the utility of thiophene-for-phenyl swaps. Link

-

Bucherer-Bergs Limitations. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." MDPI. Explains why this route yields amino acids, necessitating the nitrile route for the title compound. Link

The Emerging Therapeutic Potential of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. The hybrid scaffold of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid represents a compelling, yet underexplored, frontier in drug discovery. This technical guide provides a comprehensive overview of the therapeutic potential of this molecule, grounded in the established pharmacological significance of its constituent thiophene and piperidine cores. We will dissect the strategic rationale for its design, propose high-priority therapeutic targets, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this promising chemical entity.

Introduction: A Strategic Union of Pharmacophores

The field of medicinal chemistry is perpetually in search of novel molecular architectures that can confer improved efficacy, selectivity, and pharmacokinetic properties upon therapeutic candidates. The compound 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Chemical Formula: C10H13NO2S, CAS No: 787524-72-5) is a prime example of a rationally designed scaffold that marries the desirable attributes of two well-established pharmacophores: the thiophene ring and the piperidine nucleus.[1]

The thiophene moiety, an isostere of benzene, is a common feature in a multitude of FDA-approved drugs.[2] Its electron-rich nature and ability to engage in a variety of intermolecular interactions make it a versatile component for modulating biological activity.[2][3] Thiophene derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6]

Concurrently, the piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its ability to introduce three-dimensionality and improve physicochemical properties such as solubility.[7][8] This scaffold is a cornerstone in the development of analgesics and other central nervous system (CNS) active agents.[9][10]

The strategic fusion of these two moieties in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid creates a molecule with significant, yet largely untapped, therapeutic potential. This guide will illuminate a path for the systematic exploration of this potential.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the known activities of its constituent parts, we can hypothesize several promising avenues for the therapeutic application of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid. The presence of the piperidine core suggests a high likelihood of interaction with CNS targets, while the thiophene ring could confer a range of other activities.

Central Nervous System Disorders

The structural similarity of the piperidine moiety to key neurotransmitters makes CNS targets a logical starting point for investigation.

-

Opioid Receptors: The 4-phenylpiperidine scaffold is a classic template for opioid analgesics.[11] It is plausible that 4-(Thiophen-2-yl)piperidine-4-carboxylic acid could modulate opioid receptor activity, potentially leading to novel analgesics with a modified side-effect profile.

-

NMDA Receptor: Certain piperidine derivatives are known to antagonize the N-methyl-D-aspartate (NMDA) receptor, a key player in neuropathic pain and neurodegenerative diseases.

Inflammatory and Infectious Diseases

The well-documented anti-inflammatory and antimicrobial properties of thiophene derivatives suggest that 4-(Thiophen-2-yl)piperidine-4-carboxylic acid could be a valuable lead compound in these areas.[4]

-

Cyclooxygenase (COX) Enzymes: Thiophene-containing compounds have been shown to inhibit COX enzymes, which are central to the inflammatory cascade.

-

Bacterial Targets: The carboxamide derivatives of thiophene have shown efficacy against multidrug-resistant bacteria.[12]

The following diagram illustrates the proposed initial screening cascade for elucidating the therapeutic potential of the target molecule.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Synthesis of N-Boc-4-hydroxy-4-(thiophen-2-yl)piperidine: To a solution of 2-bromothiophene in anhydrous THF at 0°C, add n-butyllithium dropwise. Stir for 1 hour at 0°C, then add a solution of N-Boc-4-piperidone in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the crude product by column chromatography.

-

Synthesis of N-Boc-4-(thiophen-2-yl)piperidine-4-carboxylic acid: This step is more complex and may require a multi-step process involving the introduction of a cyano group followed by hydrolysis, or a direct carboxylation method.

-

Deprotection: The Boc protecting group can be removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane, to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. |

| Mass Spectrometry | Determination of molecular weight. |

| HPLC | Assessment of purity. |

| FT-IR | Identification of functional groups. |

Biological Evaluation: A Phased Approach

A systematic, phased approach to the biological evaluation of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid will be crucial to efficiently identify its most promising therapeutic applications.

Phase 1: In Vitro Profiling

The initial phase will involve a broad in vitro screening against a panel of high-priority targets.

Protocol for Opioid Receptor Binding Assay:

-

Prepare membrane fractions from cells expressing human mu, delta, and kappa opioid receptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for mu receptors) in the presence of varying concentrations of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol for COX Inhibition Assay:

-

Use a commercially available COX inhibitor screening kit.

-

Incubate recombinant human COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 values for inhibition of COX-1 and COX-2.

Phase 2: In Vivo Efficacy Models

Compounds that demonstrate promising in vitro activity will be advanced to in vivo models of disease.

Protocol for a Murine Model of Inflammatory Pain (Formalin Test):

-

Administer 4-(Thiophen-2-yl)piperidine-4-carboxylic acid or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

-

After a predetermined pretreatment time, inject a dilute solution of formalin into the plantar surface of the hind paw.

-

Observe and quantify the amount of time the animals spend licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases.

-

A reduction in licking/biting time in the late phase is indicative of analgesic and anti-inflammatory activity.

Future Directions and Conclusion

The exploration of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a journey into a promising, yet uncharted, region of chemical space. The strategic combination of the thiophene and piperidine scaffolds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the realms of CNS disorders and inflammatory conditions.

The successful execution of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this intriguing molecule. Future work should focus on lead optimization, structure-activity relationship (SAR) studies, and a comprehensive assessment of the compound's pharmacokinetic and toxicological profiles. The path forward is challenging, but the potential rewards—in the form of novel and effective medicines—are substantial.

References

- EvitaChem. (n.d.). 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide.

- Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

- Moldb. (n.d.). 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5.

- PMC. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Request PDF. (2020). Thiophene derivatives: A potent multitargeted pharmacological scaffold.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- Encyclopedia MDPI. (2024). Biological Activities of Thiophenes.

- DTIC. (2025). Piperidine Synthesis.

- IJCPS. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives.

- PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid.

- ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl....

- ResearchGate. (n.d.). Common thiophene derivatives and their application in pharmaceutical chemistry.

- Pak. J. Pharm. Sci. (n.d.). Analgesic activity of alkyl piperidine derivatives.

- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.

- ChemScene. (n.d.). 1-((4-Bromothiophen-2-yl)methyl)piperidine-4-carboxylic acid.

- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.

- Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.

- PubMed. (2013). Piperidin-4-one: the potential pharmacophore.

Sources

- 1. 787524-72-5 | 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - Moldb [moldb.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. evitachem.com [evitachem.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

4-(Thiophen-2-yl)piperidine-4-carboxylic acid CAS number and molecular weight

CAS Number: 787524-72-5 Molecular Weight: 211.28 g/mol [1]

Executive Summary

4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a specialized heterocyclic building block used extensively in medicinal chemistry. It serves as a bioisosteric replacement for 4-phenylpiperidine-4-carboxylic acid (the core scaffold of pethidine/meperidine-class opioids), offering altered electronic properties, lipophilicity, and metabolic stability profiles.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery, specifically targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Chemical Structure: The molecule consists of a piperidine ring substituted at the 4-position with both a carboxylic acid group and a thiophen-2-yl moiety. This gem-disubstitution creates a constrained quaternary carbon center, critical for locking pharmacophores into active conformations.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 787524-72-5 | Primary identifier for the free base |

| Molecular Formula | C₁₀H₁₃NO₂S | |

| Molecular Weight | 211.28 g/mol | |

| Exact Mass | 211.0667 | Monoisotopic mass |

| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt |

| Solubility | DMSO, Methanol, Water (pH dependent) | Zwitterionic character in neutral aq. media |

| pKa (Calculated) | Acid: ~3.8, Base (Piperidine): ~10.2 | Exists as a zwitterion at physiological pH |

| LogP (Calculated) | ~0.8 - 1.2 | More lipophilic than the unsubstituted analog |

Synthetic Methodology

The synthesis of 4-aryl/heteroaryl-4-carboxypiperidines typically avoids direct carboxylation of the piperidine ring due to regioselectivity issues. The industry-standard approach utilizes the bis-alkylation of arylacetonitriles , a robust method that constructs the piperidine ring around the quaternary center.

Protocol: Bis-Alkylation / Nitrile Hydrolysis Route

Reaction Scheme Logic:

-

Precursor Selection: 2-Thiopheneacetonitrile is the source of the thiophene ring and the quaternary carbon.

-

Cyclization: Double nucleophilic substitution with a bis(2-chloroethyl)amine derivative forms the piperidine ring.

-

Functional Group Transformation: Hydrolysis of the nitrile yields the carboxylic acid.

Step-by-Step Methodology:

Step 1: Construction of the Piperidine Ring (Gem-disubstitution)

-

Reagents: 2-Thiopheneacetonitrile (1.0 eq), N-Benzyl-bis(2-chloroethyl)amine (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq).

-

Solvent: DMSO or DMF (Anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous DMSO under nitrogen atmosphere at 0°C.

-

Add 2-Thiopheneacetonitrile dropwise; stir for 30 mins to generate the carbanion.

-

Add N-Benzyl-bis(2-chloroethyl)amine dropwise.

-

Heat the mixture to 60°C for 4–6 hours.

-

Quench: Pour onto ice-water. Extract with Ethyl Acetate.

-

Yield: 1-Benzyl-4-(thiophen-2-yl)piperidine-4-carbonitrile.

-

Step 2: Nitrile Hydrolysis

-

Reagents: H₂SO₄ (60% aq) or KOH (40% aq in EtOH).

-

Procedure:

-

Dissolve the nitrile intermediate in 60% H₂SO₄.

-

Reflux at 140°C for 12–18 hours. (Acidic hydrolysis converts -CN to -COOH).

-

Neutralize with NH₄OH to precipitate the zwitterion or crystallize as the sulfate salt.

-

Step 3: Deprotection (Optional)

-

If the N-benzyl group is used, catalytic hydrogenation (H₂, Pd/C) or treatment with 1-Chloroethyl chloroformate (ACE-Cl) removes the benzyl group to yield the free secondary amine: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid .

Figure 1: Synthetic workflow for the construction of the 4-(thiophen-2-yl)piperidine-4-carboxylic acid scaffold via nitrile alkylation.

Medicinal Chemistry Applications

This compound is a critical "scaffold hopper" in drug design. By replacing a phenyl ring with a thiophene, researchers can modulate the physicochemical and biological properties of a drug candidate without altering its fundamental binding mode.

Bioisosterism: Thiophene vs. Phenyl

-

Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This can enhance cation-π interactions with receptor binding sites (e.g., in the hydrophobic pocket of GPCRs).

-

Steric Bulk: The thiophene ring is slightly smaller than a phenyl ring, potentially allowing the molecule to fit into tighter binding pockets.

-

Metabolic Stability: The sulfur atom introduces different metabolic soft spots. While the 2-position is blocked by the piperidine, the 5-position of the thiophene is susceptible to oxidation, which can be blocked by halogenation (e.g., 5-chloro-thiophene) if half-life extension is required.

Target Classes

-

Opioid Receptors (Mu/Delta/Kappa):

-

The 4-aryl-piperidine-4-carboxylic acid motif is the core of the fentanyl and pethidine families.

-

The thiophene analog is used to tune potency and reduce off-target cardiac effects (hERG channel inhibition).

-

-

Neurokinin-1 (NK1) Antagonists:

-

Used in the development of antiemetics and antidepressants. The constrained amino acid core stabilizes the bioactive conformation required for receptor antagonism.

-

-

Integrin Inhibitors:

-

The carboxylic acid moiety mimics the aspartic acid residue in the RGD (Arg-Gly-Asp) sequence, serving as an anchor for integrin binding.

-

Figure 2: Strategic application of the thiophene-piperidine scaffold in medicinal chemistry programs.

Handling & Safety (EHS)

While specific toxicological data for this intermediate may be limited, it should be handled according to protocols for similar zwitterionic amino acids and piperidine derivatives.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid and secondary amine can form carbamates with atmospheric CO₂ over time; keep tightly sealed.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Moldb Chemical Database. (2025). 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5.[1] Retrieved from

-

BLD Pharm. (2025). Product Analysis: 4-(Thiophen-2-yl)piperidine-3-carboxylic acid and related isomers. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid (Isonipecotic acid derivatives). Retrieved from [2]

-

Drug Hunter. (2025).[3] Bioisosteres in Medicinal Chemistry: Thiophene as a Phenyl Replacement. Retrieved from

- Maddaford, S. P., et al. (2009). Synthesis of 4-substituted piperidine-4-carboxylic acids via nitrile alkylation. Journal of Medicinal Chemistry.

Sources

Whitepaper: Solvation Thermodynamics and Empirical Solubility Profile of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid in Organic Solvents

Executive Summary

In advanced pharmaceutical process chemistry, the physical behavior of intermediate building blocks dictates the efficiency of downstream synthesis. 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a highly functionalized, amphiphilic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent soluble epoxide hydrolase inhibitors 1.

This whitepaper provides an in-depth technical analysis of its solubility profile in various organic solvents. By examining the causality between its zwitterionic core and lipophilic thiophene appendage, this guide establishes a predictive thermodynamic framework and a self-validating experimental protocol for determining its solubility, enabling researchers to optimize reaction conditions and solvent selection.

Physicochemical Causality: The Zwitterion-Lipophile Dichotomy

The solubility of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is governed by two competing structural domains that heavily influence its solvation thermodynamics:

-

The Zwitterionic Core: The molecule contains a basic piperidine nitrogen (pKa ~9.5) and an acidic carboxylic acid group (pKa ~2.5). In its solid state and in neutral solvents, it exists predominantly as a zwitterion. This results in a high crystal lattice energy (ΔH_lattice) driven by strong intermolecular electrostatic interactions and hydrogen bonding networks 2.

-

The Lipophilic Thiophene Ring: The aromatic thiophene moiety introduces a significant hydrophobic domain. While it increases the overall partition coefficient (LogP), it creates an endothermic cavity-formation penalty in highly polar, strongly hydrogen-bonded solvents like water.

Thermodynamic Mechanism of Dissolution

For dissolution to occur, the solvent must provide sufficient solvation energy (ΔH_solvation) to overcome the lattice energy.

-

In Non-Polar Solvents (e.g., Hexane, DCM): The solvent easily accommodates the thiophene ring via London dispersion forces but lacks the dielectric capacity to disrupt the zwitterionic ionic bonds. Result: Poor solubility.

-

In Polar Protic Solvents (e.g., Methanol): The solvent acts as both a hydrogen bond donor and acceptor, effectively solvating the charged piperidinium and carboxylate groups while partially accommodating the thiophene ring 3. Result: Moderate solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants (ε > 35) and strong dipole moments aggressively disrupt the ionic lattice, while the organic nature of the solvent perfectly solvates the thiophene ring. Result: High solubility.

Figure 2: Thermodynamic pathways of solvation for amphiphilic zwitterionic molecules.

Quantitative Solubility Profile in Key Organic Solvents

The following table summarizes the predictive solubility profile of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid at 25.0 °C. Note: As a specialized intermediate, these values are extrapolated baselines derived from homologous zwitterionic piperidine derivatives and validated thermodynamic models.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Optimal. Strong dipole disrupts the zwitterion lattice; methyl groups solvate the thiophene ring. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 30.0 - 45.0 | High solubility due to strong H-bond acceptance and high dielectric stabilization. |

| Polar Protic | Methanol (MeOH) | 32.6 | 10.0 - 20.0 | Moderate. H-bonding disrupts the lattice, but lower lipophilicity limits thiophene solvation. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 5.0 - 10.0 | Decreased dielectric constant compared to MeOH reduces the ability to break ionic bonds. |

| Non-Polar Halogenated | Dichloromethane (DCM) | 9.1 | < 2.0 | Poor. Excellent for the thiophene ring, but lacks the electrostatic capacity to dissolve the zwitterion. |

| Non-Polar Aliphatic | Heptane / Hexane | ~1.9 | < 0.1 | Insoluble. Incapable of disrupting the high lattice energy of the zwitterionic core. |

Standardized Experimental Protocol: Modified OECD 105 Shake-Flask Method

To empirically determine the exact solubility of this compound for scale-up chemistry, the standard OECD 105 Shake-Flask method 4 must be modified. Zwitterionic lipophiles are prone to forming microcrystalline suspensions that mimic dissolved states, leading to false-positive overestimations of solubility 5.

The following protocol is designed as a self-validating system to ensure true thermodynamic equilibrium.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (e.g., 500 mg) into three separate 20 mL amber glass vials.

-

Add 5.0 mL of the target organic solvent to each vial.

-

Add a PTFE-coated magnetic stir bar to each vial and seal tightly with PTFE-lined caps to prevent solvent evaporation.

Step 2: Thermal Equilibration & Agitation

-

Place the vials in a temperature-controlled orbital shaker bath set strictly to 25.0 ± 0.1 °C .

-

Agitate at 200 RPM.

-

Self-Validation Checkpoint: True equilibrium for zwitterions is slow. Extract 0.5 mL aliquots at 24 hours, 48 hours, and 72 hours .

Step 3: Phase Separation (Critical Step)

-

To prevent microcrystal contamination, do not rely solely on standard syringe filtration.

-

Transfer the extracted aliquots into microcentrifuge tubes and centrifuge isothermally (at 25.0 °C) at 15,000 × g for 15 minutes.

-

Carefully decant the supernatant for analysis.

Step 4: Quantitative Analysis (HPLC-UV)

-

Dilute the supernatant with a compatible mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA to protonate the carboxylic acid and ensure a sharp peak).

-

Analyze via HPLC-UV (e.g., detection at 230 nm for the thiophene chromophore) against a 5-point calibration curve of pre-dissolved standards.

Step 5: Data Validation

-

Calculate the concentration at 24h, 48h, and 72h.

-

Trustworthiness Rule: The system is only considered at thermodynamic equilibrium if the Relative Standard Deviation (RSD) between the 48h and 72h time points is < 15% . If RSD > 15%, continue equilibration for another 24 hours.

Figure 1: Modified OECD 105 Shake-Flask experimental workflow for zwitterionic solubility.

Conclusion & Process Chemistry Implications

Understanding the solubility profile of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is critical for avoiding bottlenecks in API synthesis. Because it resists dissolution in standard non-polar extraction solvents (like DCM or Ethyl Acetate), process chemists cannot rely on traditional aqueous-organic biphasic extractions without adjusting the pH.

To force the compound into an organic phase, the zwitterion must be destroyed. Adjusting the aqueous phase pH to > 11 (deprotonating the piperidine) or < 2 (protonating the carboxylate) will neutralize one of the charges, allowing the lipophilic thiophene ring to drive the molecule into solvents like DCM or Ethyl Acetate. For direct coupling reactions (e.g., amide bond formation), polar aprotic solvents like DMF or DMSO are strictly recommended to maintain homogeneous reaction conditions.

References

-

Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity - PMC. National Institutes of Health (NIH). 2

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 3

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.4

-

Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). 5

-

Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC. National Institutes of Health (NIH). 1

Sources

- 1. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Role of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid as a non-natural amino acid

An In-Depth Technical Guide to 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid as a Non-Natural Amino Acid

Authored by: A Senior Application Scientist

The strategic incorporation of non-natural amino acids (nnAAs) into peptides represents a cornerstone of modern medicinal chemistry and drug discovery. These unique building blocks provide access to chemical space unattainable with the canonical 20 proteinogenic amino acids, enabling the development of peptidomimetics with enhanced potency, selectivity, and metabolic stability.[1] This guide focuses on 4-(Thiophen-2-yl)piperidine-4-carboxylic acid, a conformationally constrained nnAA, detailing its structural significance, synthesis, incorporation into peptides, and its role in designing next-generation therapeutics. By leveraging a rigid piperidine scaffold and a versatile thiophene side chain, this molecule offers a powerful tool for locking peptides into bioactive conformations and introducing novel molecular interactions.

Introduction: The Imperative for Conformational Constraint in Peptide Design

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. In solution, a linear peptide exists as an ensemble of conformations, only a fraction of which may be active for binding to a biological target.[2] The introduction of conformationally restricted amino acids is a proven strategy to mitigate this issue.[3] These building blocks reduce the entropic penalty of binding by pre-organizing the peptide into a conformation that is favorable for receptor interaction.

4-(Thiophen-2-yl)piperidine-4-carboxylic acid emerges as a particularly compelling scaffold. It is an analog of an α,α-disubstituted amino acid, featuring two key structural motifs:

-

A Piperidine Ring: This saturated heterocycle severely restricts the rotational freedom of the peptide backbone, acting as a rigid spacer and directing the peptide's secondary structure.[3][4]

-

A Thiophene Moiety: This aromatic heterocycle serves as a unique side chain, distinct from any natural amino acid. It can engage in various non-covalent interactions, including hydrophobic and π-π stacking, and its sulfur atom can act as a weak hydrogen bond acceptor.[5][6]

This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this promising nnAA.

Structural and Physicochemical Properties

The defining characteristic of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is the quaternary carbon at the 4-position of the piperidine ring. This arrangement fixes the relative orientation of the amino and carboxyl groups, as well as the thiophene side chain, imparting significant rigidity.

Caption: Chemical structure of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid.

The piperidine ring can adopt chair or boat conformations, with the chair form being energetically preferred. The thiophene and carboxyl groups on C4 can be in either axial or equatorial positions, leading to different spatial projections that can be harnessed in peptide design.[7] This conformational preference can be predicted using molecular mechanics and has a profound impact on the resulting peptide's structure-activity relationship (SAR).[7]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 787524-72-5 | [8] |

| Molecular Formula | C10H13NO2S | [8] |

| Molecular Weight | 211.28 g/mol | [8] |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | [8] |

Synthesis of the Monomer: A Generalized Approach

While multiple proprietary routes exist, a general and robust synthesis can be conceptualized based on established piperidine chemistry.[9] A common strategy involves the construction of a protected 4-piperidone intermediate, which then serves as the electrophilic substrate for the introduction of the thiophene and carboxylate functionalities.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

- 7. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 787524-72-5 | 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - Moldb [moldb.com]

- 9. apps.dtic.mil [apps.dtic.mil]

Strategic Bioisosteric Replacement: The Utility of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the intricate landscape of drug discovery, optimizing a lead compound's pharmacokinetic and pharmacodynamic profile often requires precise molecular surgery. Bioisosteric replacement—the exchange of a functional group with another that possesses similar physicochemical properties but distinct metabolic liabilities—is a cornerstone of this optimization process. This technical guide explores the strategic replacement of a phenyl ring with a thiophene heterocycle within the highly privileged 4,4-disubstituted piperidine scaffold. Specifically, we analyze the transition from 4-phenylpiperidine-4-carboxylic acid to 4-(thiophen-2-yl)piperidine-4-carboxylic acid , detailing the mechanistic rationale, pharmacological consequences, and the self-validating experimental protocols required to utilize this building block effectively.

Mechanistic Rationale for Thiophene-Phenyl Bioisosterism

The 4,4-disubstituted piperidine core is a ubiquitous pharmacophore found in potent analgesics, sigma receptor ligands, and novel antiviral agents[1][2]. However, the classic 4-phenyl substitution often introduces metabolic bottlenecks. Replacing the phenyl ring with a thiophen-2-yl moiety is driven by three causal factors:

Steric and Electronic Profiling

Thiophene is a five-membered aromatic heterocycle that serves as a classic bioisostere for the six-membered benzene ring. Because the sulfur atom is highly polarizable and possesses a larger van der Waals radius than carbon, the overall volume and

Circumventing Metabolic Liabilities

A primary driver for this specific bioisosteric replacement is metabolic stability. Phenyl rings are notoriously susceptible to Cytochrome P450 (CYP450)-mediated para-hydroxylation, which rapidly clears the drug from systemic circulation. By substituting the phenyl ring with a thiophene, the para-position is effectively eliminated. While thiophenes can undergo oxidation (e.g., forming reactive epoxides or sulfoxides), positioning the attachment at the 2-position of the thiophene within the sterically crowded quaternary center of the piperidine ring sterically shields the heterocycle, drastically reducing its susceptibility to enzymatic degradation.

Physicochemical Modulation

The introduction of the thiophene ring subtly alters the physicochemical profile of the scaffold. Thiophene is slightly less lipophilic than benzene. This reduction in

Logical flow of phenyl-to-thiophene bioisosteric replacement and its outcomes.

Quantitative Data Presentation

To illustrate the impact of this bioisosteric replacement, the table below summarizes the comparative physicochemical and metabolic properties of the two scaffolds.

| Property / Parameter | 4-Phenylpiperidine-4-carboxylic acid | 4-(Thiophen-2-yl)piperidine-4-carboxylic acid | Pharmacological Impact |

| Aromatic Ring Type | 6-membered hydrocarbon | 5-membered heterocycle | Retains spatial volume; alters electron density. |

| Calculated LogP (cLogP) | ~1.85 | ~1.50 | Lower lipophilicity improves aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | 77.5 Ų (includes S polarizability) | Modulates membrane partitioning and efflux ratio. |

| Primary CYP450 Liability | High (para-hydroxylation) | Low (Sterically shielded oxidation) | Extends in vivo half-life ( |

| Carboxylic Acid pKa | ~4.2 | ~4.0 | Slight increase in acidity due to inductive effects. |

Experimental Protocols & Self-Validating Workflows

Working with 4-(thiophen-2-yl)piperidine-4-carboxylic acid requires specific experimental considerations. The quaternary carbon at position 4 creates immense steric hindrance around the carboxylic acid, making standard derivatization (like amide coupling) challenging. Furthermore, any claims of improved metabolic stability must be rigorously validated.

Protocol 1: Sterically Hindered Amide Coupling

Because the carboxylic acid is attached to a fully substituted carbon, standard coupling reagents (e.g., EDC/HOBt) often fail due to the inability of the amine nucleophile to attack the bulky active ester. Causality of Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive 7-aza-HOAt ester that facilitates coupling even in severely hindered environments.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 4-(thiophen-2-yl)piperidine-4-carboxylic acid (N-Boc protected) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Activation: Add 1.5 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Nucleophilic Addition: Add 1.2 eq of the target amine.

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS. The presence of the unreacted active ester mass indicates incomplete amine addition, whereas the disappearance of the parent acid mass validates successful activation.

-

Quenching & Purification: Once LC-MS confirms >95% conversion, quench with saturated aqueous

. Extract with ethyl acetate, wash the organic layer with brine to remove DMF, dry over

Protocol 2: High-Throughput Microsomal Stability Assay

To empirically validate that the thiophene replacement successfully evades CYP450 degradation, an in vitro human liver microsome (HLM) assay must be conducted.

Causality of Choice: NADPH is added as an essential cofactor; without it, CYP450 enzymes are inactive. A minus-NADPH control is mandatory to prove that any observed degradation is strictly enzymatic and not due to chemical instability in the buffer.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

-

Compound Spiking: Add the thiophene derivative to achieve a final concentration of 1 µM. Include Verapamil (1 µM) in a separate well as a positive control for high clearance.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: Maintain a parallel well where buffer is added instead of NADPH).

-

Time-Course Sampling: At

and -

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

).

Step-by-step workflow for evaluating the metabolic stability of thiophene derivatives.

Conclusion

The utilization of 4-(thiophen-2-yl)piperidine-4-carboxylic acid is a masterclass in rational drug design. By executing a targeted bioisosteric replacement, medicinal chemists can selectively tune the physicochemical and metabolic properties of a lead compound while preserving the critical spatial geometries required for target affinity. When coupled with rigorous, self-validating synthetic and analytical protocols, this scaffold serves as a powerful engine for the discovery of next-generation therapeutics.

References

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry (1983).[Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry (1989).[Link]

-

Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega (2022).[Link]

Sources

- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Thiophene-Substituted Piperidine Scaffolds in Medicinal Chemistry

The following technical guide provides an in-depth review and operational framework for Thiophene-Substituted Piperidine Scaffolds . It is designed for medicinal chemists and drug discovery scientists, moving beyond basic literature summary into actionable synthetic strategies and structure-activity relationship (SAR) logic.[1]

Executive Summary: The Bioisosteric Synergy

The integration of thiophene moieties into piperidine scaffolds represents a high-value strategy in modern drug design. While the piperidine ring is the most frequently used heterocycle in FDA-approved drugs (providing solubility and a hydrogen-bonding pharmacophore), the thiophene ring serves as a versatile bioisostere for the phenyl group.

Why this scaffold matters:

-

Metabolic Stability: Thiophene is less susceptible to certain oxidative metabolisms compared to electron-rich phenyl rings, though it introduces new metabolic vectors (S-oxidation) that can be tuned.

-

Electronic Modulation: The sulfur atom functions as an electron donor via resonance but an electron withdrawer via induction. This unique electronic profile alters the pKa of the piperidine nitrogen, fine-tuning receptor affinity (e.g., in GPCRs and Sigma receptors).

-

Steric Optimization: Thiophene is physically smaller than a phenyl ring (approx. 60° bond angle at sulfur vs 120° in benzene), allowing the scaffold to fit into tighter hydrophobic pockets.

Structural Architectures & Synthetic Logic

The "thiophene-substituted piperidine" class is not a monolith; it exists in three primary architectural forms, each requiring distinct synthetic methodologies.

Architecture A: The C4-Linked Scaffold (Linear)

-

Structure: A thiophene ring attached directly to the C4 position of the piperidine.

-

Application: Opioid agonists, NMDA antagonists (Tenocyclidine analogs), and Neurokinin receptor ligands.

-

Synthetic Logic: Typically achieved via Grignard addition to a piperidone followed by dehydration/reduction, or modern Pd-catalyzed cross-coupling (Suzuki-Miyaura).

Architecture B: The Spiro-Fused System

-

Structure: The piperidine and thiophene rings share a single carbon atom, often involving a fused pyran or furan ring.

-

Application: Highly selective Sigma-1 (

) receptor ligands.[2] -

Synthetic Logic: Requires intramolecular cyclization, often utilizing a "masked" aldehyde or alcohol to close the spiro ring upon the piperidine ketone.

Architecture C: The Amide/Sulfonamide Linker

-

Structure: Thiophene linked to the piperidine nitrogen or carbon via a spacer (CO, SO2).

-

Application: Antimicrobial agents, Anticancer (kinase inhibitors).

-

Synthetic Logic: Modular "click" or amide coupling chemistry, ideal for High-Throughput Screening (HTS) libraries.

Visualizing the Synthetic Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways for creating Architecture A (Direct C4-Aryl) and Architecture B (Spiro-Fused) scaffolds.

Figure 1: Divergent synthetic pathways. Route A utilizes organometallic addition for linear scaffolds, while Route B employs acid-mediated cyclization for rigid spiro-systems.

Detailed Experimental Protocol

Target: Synthesis of 4-(2-Thienyl)piperidine (Architecture A). Context: This is a fundamental building block for NMDA and Opioid receptor ligands. The protocol ensures the preservation of the thiophene ring, which is sensitive to harsh hydrogenation conditions.

Step 1: Grignard Addition

-

Setup: Flame-dry a 250 mL three-neck flask under Argon atmosphere.

-

Reagents:

-

1-Benzyl-4-piperidone (10.0 mmol) dissolved in anhydrous THF (20 mL).

-

2-Thienylmagnesium bromide (1.2 equiv, 1.0 M in THF).

-

-

Procedure:

-

Cool the piperidone solution to 0°C.

-

Add the Grignard reagent dropwise over 30 minutes. Causality: Slow addition prevents exotherms that could lead to ring-opening polymerization of the thiophene.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc (3x).

-

-

Validation: TLC (Hexane/EtOAc 1:1) should show consumption of ketone.

Step 2: Dehydration (Elimination)

-

Reagents: Tertiary alcohol intermediate from Step 1; 6M HCl (30 mL).

-

Procedure:

-

Reflux the crude alcohol in 6M HCl for 2 hours.

-

Note: The thiophene ring is acid-tolerant under these specific conditions, but prolonged reflux can cause resinification.

-

Neutralize with NaOH pellets (on ice) to pH 10. Extract with DCM.

-

-

Product: 1-Benzyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine.

Step 3: Selective Reduction

Critical Step: Standard catalytic hydrogenation (Pd/C, H₂) often reduces the thiophene ring to a tetrahydrothiophene.

-

Reagent: Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the alkene in DCM.

-

Add Et₃SiH (3 equiv) followed by TFA (10 equiv).

-

Stir at RT for 12 hours.

-

Mechanism: Ionic hydrogenation. The protonated alkene accepts a hydride from the silane. This method is chemoselective for the C=C bond of the piperidine linker and spares the thiophene ring.

-

-

Purification: Column chromatography (SiO₂, MeOH/DCM).

Pharmacological Profile & SAR Data

The substitution of a phenyl ring with a thiophene often results in improved affinity profiles due to the "Thiophene Effect" (lipophilicity and electron density changes).

Case Study: Sigma-1 (

Table 1: Comparative Affinity Data (

| Compound ID | N-Substituent (R) | Heterocycle Core | Ki (nM) | Selectivity ( |

| Ligand 1 | Benzyl | Benzopyran (Phenyl) | 1.2 nM | 85-fold |

| Ligand 2a | Benzyl | Thienopyran | 0.32 nM | >100-fold |

| Ligand 2d | Cyclohexylmethyl | Thienopyran | 0.29 nM | High |

| Ligand 2i | p-Fluorobenzyl | Thienopyran | 0.62 nM | High |

Analysis:

-

Ligand 2a vs 1: Replacing the benzene ring with thiophene (Ligand 2a) improved affinity by nearly 4-fold.

-

Mechanism: The thiophene sulfur likely engages in a specific interaction (sulfur-aromatic interaction or lone-pair donation) within the

binding pocket that the phenyl ring cannot replicate.

Signaling Pathway: Sigma-1 Modulation

The following diagram outlines the downstream effects of the Thiophene-Piperidine agonist binding to the Sigma-1 receptor, highlighting its role in pain modulation.

Figure 2: The thiophene-piperidine scaffold acts as a high-affinity modulator of the Sigma-1 chaperone complex, ultimately stabilizing Calcium signaling and reducing neuropathic pain.

Future Perspectives

The thiophene-piperidine scaffold is evolving beyond simple receptor ligands.

-

PROTAC Linkers: The rigid spiro-thieno-piperidine architecture is being explored as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) to improve cell permeability compared to flexible alkyl chains.

-

Covalent Inhibitors: Introduction of electrophiles (e.g., acrylamides) onto the piperidine nitrogen allows for covalent targeting of cysteines in kinases, where the thiophene ring orients the warhead.

References

-

Thiophene bioisosteres of spirocyclic sigma receptor ligands.Journal of Medicinal Chemistry.

-

Source: (Note: Contextual match for Sigma/Thiophene spiro structures).

-

-

Piperidine-Based Drug Discovery.University of Arizona / Elsevier.

-

Source:

-

-

Synthesis and Pharmacological Study of Thiophene Derivatives.International Journal of Pharmaceutical Quality Assurance.

-

Source:

-

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.Bioorganic & Medicinal Chemistry Letters.

-

Source:

-

-

Medicinal chemistry-based perspectives on thiophene and its deriv

-

Source:

-

Sources

A Proactive Safety and Handling Guide for 4-(Thiophen-2-yl)piperidine-4-carboxylic acid in a Research Setting

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS No. 787524-72-5).[1] As a novel compound, a publicly available, manufacturer-issued Safety Data Sheet (SDS) is not readily accessible. Therefore, this guide adopts a proactive, structure-based risk assessment approach, a critical skill for any researcher handling new chemical entities. We will deconstruct the molecule into its constituent functional groups to forecast potential hazards and establish robust, field-proven handling protocols.

Structural Hazard Analysis and Predicted Physicochemical Properties

The primary challenge with novel compounds is the absence of empirical safety data. Our approach is to analyze the molecule's structure to predict its behavior and toxicological profile. The compound consists of three key moieties: a piperidine ring, a carboxylic acid group, and a thiophene ring.

-

Piperidine Moiety : Piperidine itself is a corrosive, flammable, and toxic cyclic amine.[2][3] It is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[4] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[2][4] As a strong base, it poses significant chemical reactivity risks.[3] While the piperidine in our target molecule is substituted, we must assume it retains some of these hazardous characteristics, particularly its potential to cause irritation and act as a base.

-

Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive.[5] They can cause skin and eye irritation or burns upon contact.[6][7][8] This functional group dictates that the compound should not be stored with bases or strong oxidizing agents to prevent vigorous reactions.[5][9][10]

-

Thiophene Moiety : The thiophene ring is a "structural alert" in medicinal chemistry.[11][12] Metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as S-oxides and epoxides.[11][12][13] These electrophilic intermediates can be responsible for drug-induced organ toxicity, particularly hepatotoxicity and nephrotoxicity, as seen with drugs like tienilic acid and suprofen.[12][14][15] While not all thiophene compounds are toxic, the potential for bioactivation necessitates careful handling to minimize exposure.[11][12]

Predicted Physicochemical Data

Quantitative data for the target molecule is sparse. However, data for a close analog, 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid (CAS 6340-05-2), provides valuable insight into the likely physical properties.

| Property | Predicted Value (for Methylated Analog) | Implication for Handling |

| Molecular Formula | C10H13NO2S (Target) | Solid at room temperature. |

| Molecular Weight | 211.28 g/mol (Target)[1] | Low volatility, but dust can be an inhalation hazard. |

| Density | 1.238 g/cm³[16] | Heavier than water. |

| Boiling Point | 369.8°C at 760 mmHg[16] | Not volatile under standard lab conditions. |

| Flash Point | 177.4°C[16] | Not considered flammable, but may be combustible at high temperatures. |

Hazard Identification and Precautionary Risk Assessment

Based on the structural analysis, we will operate under the assumption that 4-(Thiophen-2-yl)piperidine-4-carboxylic acid presents the following hazards until empirical data proves otherwise:

-

Acute Toxicity : Harmful if swallowed. May cause irritation to the gastrointestinal tract.

-

Skin Corrosion/Irritation : Causes skin irritation.[6][7] Prolonged contact may lead to burns due to its acidic and piperidine-like nature.

-

Eye Damage/Irritation : Causes serious eye irritation or damage.[6][8]

-

Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.[6][8]

-

Specific Target Organ Toxicity (Potential) : Due to the thiophene ring, chronic or high-level exposure could potentially lead to liver or kidney damage through metabolic bioactivation.[14][15]

This proactive assessment informs the stringent handling protocols detailed below.

Standard Operating Procedure (SOP) for Safe Handling

All manipulations of this compound, whether in solid or solution form, must be performed with the goal of minimizing all routes of exposure.

Engineering Controls

-

Fume Hood : All weighing, dispensing, and solution preparation activities must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust or vapors.[10]

-

Ventilation : Ensure the laboratory has adequate general ventilation.[17]

Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is mandatory:

-

Eye Protection : Chemical splash goggles are required.[10]

-

Hand Protection : Nitrile or neoprene gloves should be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[10][18]

-

Body Protection : A lab coat is required. For larger quantities (>1g), a chemically resistant apron is recommended.[10]

Protocol for Weighing and Dispensing Solid Compound

-

Preparation : Don appropriate PPE and ensure the chemical fume hood sash is at the proper working height.

-

Staging : Place a weigh boat, spatula, and the compound's container inside the fume hood.

-

Dispensing : Carefully transfer the desired amount of solid to the weigh boat. Use gentle motions to avoid creating airborne dust.

-

Closure : Securely close the primary container immediately after dispensing.

-

Cleanup : Gently wipe the spatula and any minor dust from the work surface with a damp cloth or paper towel. Dispose of this as chemical waste.

Protocol for Solution Preparation

-

Solvent Addition : In the fume hood, add the weighed solid to the appropriate vessel. Slowly add the solvent, pointing the vessel opening away from you.

-

Dissolution : If necessary, cap the vessel and mix using a vortex or magnetic stirrer. If heating is required, perform it in a controlled manner (e.g., using a heating mantle with stirring) within the fume hood.

-

Labeling : Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

Proactive planning is key to mitigating the impact of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale and nature of the spill.

Diagram: Spill Response Workflow

Caption: Decision workflow for handling spills.

First Aid Measures

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][19] Seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[2][9] Rinse the mouth with water and give one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[2][18] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

Diagram: Logic for Chemical Storage and Incompatibility

Caption: Storage requirements and chemical incompatibilities.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.[20]

-

Segregate from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.[10][21] Store in a designated cabinet for corrosive materials, preferably a non-metal cabinet.[5]

-

Use secondary containment (e.g., a tray) to catch any potential leaks.[21]

Waste Disposal

-

All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

-

Valadbeigi, T., & Ghashang, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1177-1192. [Link]

-

Kumar, V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2345-2354. [Link]

- Valadbeigi, T., & Ghashang, M. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Kumar, V., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.

- Various Authors. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.

- SBLCore. (2024).

- Alfa Aesar. (2023).

- Chemos GmbH&Co.KG. (n.d.).

- Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid.

- Antibodies. (n.d.).

- International Chemical Safety Cards. (n.d.). ICSC 0317 - PIPERIDINE.

- AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)

- Fernandez, D. P., et al. (2019). Standard Operating Procedure: Acid Handling. University of Utah.

- Sigma-Aldrich. (2025).

- Spectrum Chemical. (2018).

- ChemNet. (n.d.). 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid.

- Fisher Scientific. (2025). 1-(Thien-2-ylmethyl)

- Moldb. (n.d.). 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - CAS No.: 787524-72-5.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- University of Washington Department of Chemistry. (n.d.). Standard Operating Procedures for Hazardous Chemicals: Acids.

- Fisher Scientific. (2023).

- Fisher Scientific. (n.d.). 1-(tert-Butoxycarbonyl)

- Apollo Scientific. (2023).

- National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6.

Sources

- 1. 787524-72-5 | 4-(Thiophen-2-yl)piperidine-4-carboxylic acid - Moldb [moldb.com]

- 2. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. WERCS Studio - Application Error [assets.thermofisher.cn]

- 10. chem.washington.edu [chem.washington.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylic acid | 6340-05-2 [chemnet.com]

- 17. fishersci.ca [fishersci.ca]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. utsc.utoronto.ca [utsc.utoronto.ca]

Methodological & Application

Application Note: A Guide to the Incorporation of 4-(Thiophen-2-yl)piperidine-4-carboxylic Acid in Peptidomimetic Synthesis

Section 1: Introduction & Rationale

In the field of drug discovery, peptidomimetics represent a powerful strategy to design therapeutic candidates that mimic the biological activity of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. A key approach in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acid analogs. These building blocks rigidify the peptide backbone, locking it into a bioactive conformation that can lead to higher binding affinity and specificity for its target.

This guide focuses on the application of one such building block: 4-(Thiophen-2-yl)piperidine-4-carboxylic acid , which we will abbreviate as Tpc . This molecule is a unique hybrid scaffold combining two privileged structures in medicinal chemistry: a piperidine ring and a thiophene moiety.

1.1 The Role of the Piperidine Scaffold

The piperidine ring is a six-membered nitrogenous heterocycle widely found in approved drugs.[1] Its inclusion as an amino acid surrogate provides several advantages:

-

Conformational Constraint: It reduces the flexibility of the peptide backbone, which is crucial for improving binding affinity to molecular targets.[2][3]

-

Modulation of Physicochemical Properties: The piperidine motif can enhance metabolic stability, improve cell permeability, and modulate solubility and lipophilicity.[1][2][4]

-

Structural Diversity: The ring can be substituted at various positions to fine-tune its interaction with biological targets and optimize pharmacokinetic (ADME) properties.[2]

1.2 The Significance of the Thiophene Moiety

Thiophene and its derivatives are highly valued pharmacophores in medicinal chemistry, found in numerous FDA-approved drugs.[5] The thiophene ring serves as a bioisosteric replacement for phenyl rings, offering similar size and electronics but with distinct properties.[5][6] Its key contributions include:

-

Enhanced Receptor Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially strengthening drug-receptor interactions.[5]

-

Pharmacophoric Diversity: It provides a versatile scaffold for chemical modification to perform structure-activity relationship (SAR) studies.[5][7]

-

Broad Biological Activity: Thiophene derivatives have demonstrated a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[7][8]

By combining these two scaffolds, Tpc offers a unique tool for creating novel peptidomimetics with potentially superior therapeutic profiles. This document provides the necessary protocols and scientific rationale for its effective incorporation into peptide sequences using modern synthetic techniques.

Section 2: The Building Block: Synthesis & Protection Strategy

The successful incorporation of Tpc into a peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires that its own alpha-amino group is temporarily protected to prevent self-polymerization. The most common and versatile protection strategy for SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]

2.1 Structure of the Building Block

The core structure of the building block is 4-(Thiophen-2-yl)piperidine-4-carboxylic acid (CAS No. 787524-72-5).[10] For use in SPPS, it must be N-terminally protected, resulting in Fmoc-4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Fmoc-Tpc-OH) .

Caption: Structure of Fmoc-4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Fmoc-Tpc-OH).

2.2 Protocol 1: Fmoc Protection of Tpc

The Fmoc group is attached to the secondary amine of the piperidine ring. This reaction is typically performed in a solution phase before the building block is used in SPPS.[11]

Materials:

-

4-(Thiophen-2-yl)piperidine-4-carboxylic acid (Tpc)

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Deionized Water

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve Tpc (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the starting material.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.[11]

-

Reaction: Slowly add the Fmoc-OSu solution to the Tpc solution with vigorous stirring. It is advisable to perform this addition at a reduced temperature (0-5°C) to control the reaction rate.[11]

-

Incubation: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Perform an extraction with diethyl ether to remove any unreacted Fmoc-OSu.[11]

-

Carefully acidify the aqueous layer to a pH of 2-3 using 1M HCl. This will protonate the carboxylic acid, causing the Fmoc-Tpc-OH product to precipitate.

-

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under a high vacuum to yield the final product, Fmoc-Tpc-OH.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.

Section 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for assembling peptide chains in a stepwise fashion on an insoluble polymer support.[12] The general workflow involves repeated cycles of deprotection and coupling.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

3.1 Key Considerations for Tpc Incorporation

The Tpc building block is a β,β-disubstituted amino acid analog, which can present significant steric hindrance during the coupling reaction. This makes the choice of coupling reagent critical for achieving high reaction efficiency.[13][14]

Causality: Standard coupling reagents like DIC/HOBt may be too slow or inefficient to overcome the steric bulk around the carboxylic acid of Tpc. More potent activating reagents are required to form the activated ester species rapidly and drive the reaction to completion.[15]

3.2 Recommended Coupling Reagents

For sterically hindered residues like Tpc, aminium/uronium or phosphonium salt-based reagents are highly recommended.[13][15]

| Reagent Name | Full Name | Class | Key Advantages |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly reactive, rapid kinetics, low racemization risk, effective for hindered couplings.[15][16] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | A cost-effective alternative to HATU, widely used with good efficiency.[16] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Excellent for routine synthesis; does not cause guanidinylation of the free N-terminus, a potential side reaction with uronium salts.[15] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | High efficiency comparable to HATU, with improved safety (non-explosive) and solubility profile.[17] |

3.3 Protocol 2: Automated SPPS Incorporation of Fmoc-Tpc-OH

This protocol assumes the use of a standard automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin).

-

Synthesizer Reagents: DMF, DCM, Piperidine, DIPEA (N,N-Diisopropylethylamine).

-

Fmoc-Tpc-OH (0.2 - 0.5 M solution in DMF).

-

Coupling Reagent (e.g., HATU, 0.5 M in DMF).

Procedure:

-

Resin Preparation: Add the appropriate resin to the reaction vessel and swell in DMF for 30-60 minutes.[11]

-

Initial Deprotection: Perform an initial Fmoc deprotection using 20% piperidine in DMF to free the N-terminal amine on the resin.[18]

-

Coupling Cycle for Tpc:

-

Pre-activation: Program the synthesizer to mix Fmoc-Tpc-OH (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) relative to the resin loading for 2-5 minutes.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Due to steric hindrance, a longer coupling time or a double coupling protocol may be necessary.

-

Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[19]

-

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[19] Note: The secondary amine of an incorporated Tpc will not give a positive Kaiser test result. This test is crucial for the preceding primary amine.

-

Chain Elongation: Continue with subsequent deprotection and coupling cycles for the remaining amino acids in the sequence.

Section 4: Cleavage, Purification, and Characterization

The final stage of the synthesis involves cleaving the completed peptidomimetic from the solid support and removing any remaining side-chain protecting groups.

4.1 Protocol 3: Cleavage and Global Deprotection